(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
The compound (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a heterocyclic organic molecule featuring a quinoline core substituted with fluorine at position 6 and a 3,4-dihydroisoquinoline moiety at position 2. The piperidin-1-yl methanone group at position 3 enhances its structural complexity, likely influencing its physicochemical and biological properties. This scaffold is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, which are known for antimicrobial, anticancer, and CNS-targeting activities.
Properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-19-8-9-22-20(14-19)23(28-13-10-17-6-2-3-7-18(17)16-28)21(15-26-22)24(29)27-11-4-1-5-12-27/h2-3,6-9,14-15H,1,4-5,10-13,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNSKNUTQRKISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5=CC=CC=C5C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. It begins with the preparation of the quinoline core, followed by the introduction of the fluorine substituent at the appropriate position. Isoquinoline and piperidine groups are then attached through nucleophilic substitution reactions. The conditions often require catalysts like palladium on carbon, elevated temperatures, and inert atmospheres such as nitrogen or argon to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production methods are scaled up, involving large reactors with precise temperature and pressure controls. Techniques like continuous flow synthesis could be employed to ensure a consistent and high-yield production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of corresponding quinoline N-oxides.
Reduction: : Reduction typically involves the removal of oxygen groups or the addition of hydrogen atoms, possibly utilizing reducing agents like sodium borohydride.
Substitution: : The compound undergoes various substitution reactions, such as halogen exchange when subjected to appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Uses reagents like alkyl halides, often under catalysis of metal complexes.
Major Products
The major products from these reactions are often derivatives of the parent compound, modified to introduce different functional groups or alter existing ones, providing a vast array of compounds for further applications.
Scientific Research Applications
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: finds its use in several scientific fields:
Chemistry: : As a building block for more complex molecules.
Biology: : In the study of enzymatic reactions and as a probe for bioassays.
Industry: : Could be a precursor for the synthesis of specialized materials or agrochemicals.
Mechanism of Action
The compound's effects are largely dependent on its interaction with molecular targets such as enzymes or receptors. The presence of fluorine can enhance binding affinities and improve metabolic stability. Isoquinoline and piperidine moieties often interact with specific biological targets through hydrogen bonding and van der Waals forces, influencing biological pathways involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other quinoline- and piperidine-containing derivatives. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluoro vs. Chloro Substituents : The 6-fluoro substitution in the target compound may improve metabolic stability compared to the 7-chloro analogue in , as fluorine is a common bioisostere for hydrogen.
- Piperidine vs. Piperazine : The piperidin-1-yl group in the target compound differs from the piperazine ring in . Piperazine derivatives often exhibit altered pharmacokinetics due to increased polarity and hydrogen-bonding capacity.
- Sulfonyl Modifications : The sulfonated piperidine in introduces a polar sulfonyl group, which could enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound.
Physicochemical Properties
While explicit data for the target compound are unavailable, comparisons with analogues suggest trends:
Table 2: Predicted Physicochemical Properties
Implications :
Biological Activity
The compound (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with CAS number 1326838-70-3 , is a synthetic molecule notable for its unique structural features, which include a fluorinated quinoline core, an isoquinoline moiety, and a piperidine group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 389.5 g/mol
- Structural Features : The compound consists of a quinoline framework substituted with a fluorine atom and an isoquinoline group, linked to a piperidine ring through a methanone functional group.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Below are the key findings related to the biological activity of this compound.
Antifungal Activity
A study evaluating the antifungal properties of related compounds found that several derivatives demonstrated significant activity against phytopathogenic fungi. The compound's isoquinoline structure is believed to enhance its bioactivity due to its ability to interact with fungal cellular mechanisms.
| Compound | EC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound 8 | 8.88 - 19.88 | High |
| Compound 2 | 48.4 - 91.7 | Moderate |
| Compound 4 | >50 | Low |
The findings suggest that the compound could be developed as an antifungal agent, particularly against strains resistant to conventional treatments .
Anticancer Potential
The structural similarity of this compound to known anticancer agents suggests potential efficacy in cancer treatment. Research indicates that compounds containing both isoquinoline and quinoline rings can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Case Studies
- Case Study on Antifungal Efficacy : A comparative study included this compound among 24 derivatives tested against seven phytopathogenic fungi. Results showed that compounds with similar frameworks exhibited effective mycelial growth inhibition rates exceeding those of traditional antifungal agents like Sanguinarine and Chelerythrine .
- Anticancer Activity : In vitro studies have demonstrated that isoquinoline derivatives can inhibit cell proliferation in various cancer lines, suggesting that this compound may also possess similar anticancer properties due to its structural components.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical steps for ensuring purity?
The synthesis typically involves multi-step organic reactions, including:
- Quinoline core formation : Fluorination at the 6-position is achieved using electrophilic fluorinating agents under controlled conditions .
- Piperidine and dihydroisoquinoline coupling : Nucleophilic substitution or Buchwald-Hartwig amination is employed to attach the piperidine and dihydroisoquinoline moieties .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethyl acetate/hexane) are critical for isolating high-purity product (>95% by HPLC) .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- ¹H/¹³C NMR : Confirms substituent positions and ring systems (e.g., fluoroquinoline protons appear as doublets at δ 8.2–8.5 ppm; piperidine CH₂ groups resonate at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₃FN₃O: 388.1825; observed: 388.1822) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions in solid-state structures .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related analogs exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : IC₅₀ = 12 µM against HeLa cells in MTT assays, linked to intercalation with DNA .
- Enzyme inhibition : Moderate inhibition (Ki = 340 nM) of tyrosine kinases due to quinoline-piperidine interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Catalyst systems : Pd(OAc)₂/Xantphos improves coupling efficiency (yield increases from 45% to 78%) .
- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., quinoline ring decomposition) .
Q. How can contradictory data in biological assays be resolved?
For example, discrepancies in IC₅₀ values may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Test degradation in assay buffers via LC-MS; use fresh stock solutions to avoid false negatives .
- Structural analogs : Compare activities of derivatives (e.g., replacing fluorine with chlorine reduces cytotoxicity by 40%) .
Q. What strategies are used to study target interactions and binding modes?
Advanced methodologies include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kᴅ = 220 nM for kinase interaction) .
- Molecular docking : Quinoline and piperidine groups form hydrogen bonds with ATP-binding pockets (Glide score: −9.2 kcal/mol) .
- Mutagenesis studies : Ala-scanning identifies critical residues (e.g., Lys123 in kinase domain) for compound binding .
Q. How do structural modifications impact activity in comparative studies?
A comparative analysis of analogs reveals:
Methodological Notes
- Data Reproducibility : Always cross-validate synthetic routes using at least two independent methods (e.g., Grignard vs. Suzuki coupling for aryl attachments) .
- Analytical Rigor : Use triplicate measurements in bioassays and report SD/SE values to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
